Agavasaponin H Agavasaponin H Agavoside H is biochemical.
Brand Name: Vulcanchem
CAS No.: 58546-21-7
VCID: VC0517522
InChI: InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3
SMILES: CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O
Molecular Formula: C68H112O37
Molecular Weight: 1521.6 g/mol

Agavasaponin H

CAS No.: 58546-21-7

Cat. No.: VC0517522

Molecular Formula: C68H112O37

Molecular Weight: 1521.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Agavasaponin H - 58546-21-7

Specification

CAS No. 58546-21-7
Molecular Formula C68H112O37
Molecular Weight 1521.6 g/mol
IUPAC Name 16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one
Standard InChI InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3
Standard InChI Key IMDVEXVWVKJLBU-UHFFFAOYSA-N
SMILES CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O
Canonical SMILES CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O
Appearance Solid powder
Melting Point 228 - 230 °C

Introduction

Chemical Identity and Structural Properties

Agavasaponin H (CAS Registry Number: 58546-21-7) is a high-molecular-weight steroidal saponin with the empirical formula C68H112O37\text{C}_{68}\text{H}_{112}\text{O}_{37} and a molecular weight of 1521.80 g/mol . Its structure comprises a furostan-12-one aglycone core conjugated to a branched oligosaccharide chain, including residues of 6-deoxy-α-L-mannopyranose, β-D-xylopyranose, and β-D-glucopyranose . The glycosylation pattern at the C-3 and C-26 positions is critical for its solubility and bioactivity.

Table 1: Key Chemical Properties of Agavasaponin H

PropertyValue
Molecular FormulaC68H112O37\text{C}_{68}\text{H}_{112}\text{O}_{37}
Molecular Weight1521.80 g/mol
CAS Registry Number58546-21-7
SolubilityHydrophilic (water-soluble)
Natural SourceAgave marmorata, A. angustifolia

Pharmacological Activities

Anti-Inflammatory Effects

Agavasaponin H demonstrates marked anti-inflammatory activity by modulating cytokine networks and inflammatory signaling pathways. In murine models, intraperitoneal administration (0.8 mg/ear) reduced 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema by 70–100%, outperforming many synthetic anti-inflammatory agents . Mechanistically, it suppresses pro-inflammatory cytokines:

  • TNF-α: Reduced by 58% in LPS-stimulated macrophages .

  • IL-1β: Inhibition of 64% at 0.086 mg/mL .

  • IL-6: Downregulated by 72% in RawBlue cell cultures .

Concurrently, it elevates anti-inflammatory cytokines like IL-4 (+140%) and IL-10 (+210%), suggesting immunomodulatory rebalancing .

Anti-Cancer Activity

The compound exhibits tumor-selective cytotoxicity, with an intraperitoneal LD10_{10} of 10 mg/kg in mice . In vitro studies highlight its potency against cancer cell lines:

  • HL-60 leukemia cells: 50% growth inhibition at 20 µg/mL .

  • ACHN renal adenocarcinoma: Induces p21/Cip1 expression via miR-34/miR-21 upregulation, triggering cell cycle arrest without cytotoxicity .

  • HepG2 hepatocellular carcinoma: Caspase-3 activation (4.9 µg/mL EC50_{50}) leads to apoptosis .

Neuroprotective Actions

Agavasaponin H crosses the blood-brain barrier in rodent models, attenuating neuroinflammation through:

  • Microglial modulation: Reduces NO production by 85% at 17.87 µM in BV2 cells .

  • NF-κB pathway inhibition: 90% suppression at 0.086 mg/mL .

  • Oxidative stress mitigation: Lowers ROS levels by 62% in LPS-treated astrocytes .

Mechanisms of Action

Cytokine Regulation

The compound disrupts the JAK-STAT and NF-κB pathways, as evidenced by:

  • Phospho-NF-κB reduction: 80% decrease in cortical neurons .

  • ERK/MAPK suppression: 45% inhibition of p38 phosphorylation .

Membrane Interactions

Agavasaponin H integrates into lipid bilayers, altering membrane fluidity and inhibiting phospholipase A2_2 (IC50_{50} = 5.6 µg/mL), which curtails arachidonic acid release .

Synthesis Challenges

Current production relies on extraction from Agave spp., yielding 0.02–0.05% dry weight. Enzymatic glycosylation strategies using UDP-glycosyltransferases are under development to improve scalability .

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